2-Hydroxy-4-methylbenzenesulfonamide
Description
Historical Context and Evolution of Sulfonamide Research in Organic and Inorganic Chemistry
The journey of sulfonamides began in the early 20th century within the German dye industry. wu.ac.th In 1932, a chemist at Bayer, Josef Klarer, synthesized a red dye named Prontosil. wu.ac.th It was the research of Gerhard Domagk that unveiled its remarkable antibacterial effects in mice, a discovery that would later earn him the Nobel Prize in 1939. mdpi.com Subsequent research in 1936 at the Pasteur Institute revealed that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide (B372717). mdpi.com This molecule, first synthesized in 1906, had an expired patent, leading to a "sulfa craze" where numerous manufacturers began producing sulfa drug variations. nih.gov
These "sulfa drugs" were the first broadly effective systemic antibacterials and represented a monumental breakthrough in medicine before the widespread availability of penicillin. wu.ac.thnih.gov They are credited with saving tens of thousands of lives during World War II, where they were used to prevent wound infections. wu.ac.thnih.gov The initial uncontrolled production led to tragedies like the elixir sulfanilamide disaster of 1937, which prompted the United States to enact the Federal Food, Drug, and Cosmetic Act of 1938, mandating safety testing for new drugs. wu.ac.th
Beyond antibacterial applications, the sulfonamide scaffold proved versatile. In the 1930s and 1940s, researchers discovered that some sulfonamides had hypoglycemic effects, paving the way for the development of sulfonylurea drugs for diabetes. mdpi.com The research also expanded into veterinary medicine, with the first use of sulfanilamide for bovine mastitis in 1937 and later for preventing coccidiosis in poultry. nih.gov Over time, thousands of sulfonamide derivatives have been created, leading to drugs with improved efficacy and different therapeutic applications, including diuretics and anticonvulsants. nih.gov
Structural Classes of Benzenesulfonamide (B165840) Derivatives
Benzenesulfonamides are a major class of arenesulfonamides where the aromatic ring is benzene (B151609). The core structure allows for extensive modification at two primary sites: the benzene ring and the sulfonamide nitrogen atom. This versatility gives rise to several structural sub-classes.
Primary Benzenesulfonamides: These compounds, like the parent benzenesulfonamide, have an unsubstituted -NH₂ group. They are weakly acidic and can form salts with bases. aromsyn.com
N-Substituted Benzenesulfonamides: One or both hydrogen atoms on the sulfonamide nitrogen can be replaced by alkyl, aryl, or other functional groups. This modification significantly alters the compound's physicochemical properties, such as acidity, solubility, and biological activity. The Hinsberg test, a classic chemical method for distinguishing primary, secondary, and tertiary amines, relies on their differential reactivity with benzenesulfonyl chloride to form distinct sulfonamide products. aromsyn.com
Ring-Substituted Benzenesulfonamides: Functional groups can be introduced onto the benzene ring. The nature and position of these substituents (e.g., amino, hydroxyl, alkyl, halogen) are critical in determining the molecule's interaction with biological targets. For example, the antibacterial activity of the original sulfa drugs is derived from the p-aminobenzenesulfonamide structure.
Many pharmaceutical drugs are benzenesulfonamide derivatives, targeting a wide range of enzymes and receptors. Examples include the anti-inflammatory drug Celecoxib, the diuretic Hydrochlorothiazide, and various antibacterial agents like Sulfadiazine. mdpi.com
Significance of Hydroxyl and Methyl Substituents in Arenesulfonamide Frameworks
The introduction of hydroxyl (-OH) and methyl (-CH₃) groups onto the arenesulfonamide framework profoundly influences the molecule's physical, chemical, and biological properties.
The hydroxyl group is a strong electron-donating group and a hydrogen bond donor and acceptor. Its presence can:
Increase Solubility: The polar -OH group can enhance water solubility, which is a crucial factor for the pharmacokinetic profile of a drug.
Modulate Acidity: A phenolic hydroxyl group can alter the pKa of the molecule, affecting its ionization state at physiological pH.
Introduce New Binding Interactions: The hydroxyl group can form key hydrogen bonds with amino acid residues in biological targets like enzymes or receptors, enhancing binding affinity and specificity. For instance, in the design of carbonic anhydrase inhibitors, a 2-OH substituted benzenesulfonamide derivative showed potent activity, highlighting the importance of this substituent. nih.gov
The methyl group is a small, lipophilic, and weakly electron-donating substituent. Its impact includes:
Steric Effects: Even a small methyl group can provide steric hindrance that influences the molecule's preferred conformation or its ability to fit into a binding pocket.
Metabolic Stability: Methyl groups can be sites of metabolic oxidation. Their position on the ring can influence the metabolic fate of the compound.
The specific placement of these groups, such as the ortho- and para-positions in 2-Hydroxy-4-methylbenzenesulfonamide, creates a unique electronic and steric profile that dictates its reactivity and potential biological activity.
Overview of Research Methodologies Applicable to Substituted Benzenesulfonamides
A variety of analytical and computational methods are employed to characterize and evaluate substituted benzenesulfonamides.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation, quantification, and purity assessment of sulfonamide derivatives. wu.ac.thnih.gov It is often coupled with detectors like UV-Visible, Diode Array (DAD), or Fluorescence (FLD). wu.ac.thnih.gov For highly sensitive and specific detection, especially in complex matrices like environmental or biological samples, HPLC is frequently paired with tandem mass spectrometry (HPLC-MS/MS). mdpi.com
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for elucidating the precise molecular structure of newly synthesized derivatives. nih.gov Infrared (IR) spectroscopy helps identify key functional groups, such as the S=O and N-H stretches of the sulfonamide moiety. researchgate.net Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. researchgate.net
X-ray Crystallography: This powerful technique provides definitive, three-dimensional structural information of the molecule in its solid state. nih.gov It is particularly valuable in medicinal chemistry for understanding how a sulfonamide inhibitor binds to the active site of its target enzyme, revealing crucial information about bond angles, lengths, and intermolecular interactions that guide structure-activity relationship (SAR) studies. nih.govtandfonline.com
Computational Studies: In silico methods like molecular docking are used to predict the binding mode and affinity of sulfonamide derivatives to their biological targets. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate physicochemical properties with biological activity, aiding in the rational design of new, more potent compounds. mdpi.com
Structure
3D Structure
Properties
CAS No. |
43059-21-8 |
|---|---|
Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-hydroxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-7(6(9)4-5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI Key |
WXBVWQGQKAOBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 4 Methylbenzenesulfonamide and Its Precursors
Direct Sulfonylation Routes to Access the Benzenesulfonamide (B165840) Core
Direct sulfonylation methods offer a straightforward approach to introduce the sulfonamide functional group onto the aromatic ring of a suitable precursor, such as p-cresol (B1678582) (4-methylphenol).
Electrophilic Aromatic Sulfonylation Approaches
The direct sulfonation of p-cresol is a viable route to obtain the precursor 2-hydroxy-4-methylbenzenesulfonic acid. Studies have shown that the reaction of 4-methylphenol with concentrated sulfuric acid can be highly regioselective. Under specific conditions, the initial product is exclusively the 2-sulfonic acid derivative. researchgate.net This selectivity is attributed to the directing effects of the hydroxyl and methyl groups on the aromatic ring.
The general mechanism for aromatic sulfonation involves an electrophilic attack on the aromatic ring by a sulfonating agent, such as sulfur trioxide (SO3) or its protonated form. nih.gov The reaction proceeds through a carbocation intermediate, known as a sigma complex or arenium ion, which is stabilized by resonance. wikipedia.org Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonic acid. wikipedia.org
| Starting Material | Sulfonating Agent | Key Product | Ref. |
| 4-methylphenol | Concentrated H2SO4 | 2-Hydroxy-4-methylbenzenesulfonic acid | researchgate.net |
Once the sulfonic acid is obtained, it can be converted to the corresponding sulfonyl chloride, typically by reaction with thionyl chloride (SOCl2) or a similar chlorinating agent. The resulting 2-hydroxy-4-methylbenzenesulfonyl chloride can then be readily converted to 2-hydroxy-4-methylbenzenesulfonamide by amination with ammonia (B1221849).
Reaction of Substituted Anilines with Sulfonyl Chlorides
An alternative strategy for constructing the benzenesulfonamide core involves the reaction of a substituted aniline (B41778) with a sulfonyl chloride. While a direct synthesis of this compound via this route is not extensively documented in readily available literature, the general methodology is well-established. For instance, the reaction of 2-aminophenol (B121084) with 4-methylbenzenesulfonyl chloride yields N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, demonstrating the feasibility of forming a sulfonamide linkage with a hydroxylated aniline. wikipedia.org
To synthesize the target molecule using this approach, the required precursor would be 4-methyl-2-aminophenol. This aniline derivative could then be reacted with a suitable sulfonylating agent, followed by the introduction of the sulfonamide group. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Functional Group Interconversion Strategies and Protecting Group Chemistry
Functional group interconversion provides a powerful set of tools for the synthesis of this compound, often involving the strategic introduction and modification of substituents on the benzene (B151609) ring.
Synthesis via Reduction of Nitro-Substituted Benzenesulfonamide Analogs
A common and effective strategy involves the nitration of a suitable precursor, followed by the reduction of the nitro group to an amine, which can then be converted to the desired hydroxyl group. A potential route starts with the synthesis of a nitro-substituted benzenesulfonamide, such as 4-methyl-N-(2-nitrophenyl)benzenesulfonamide, which can be prepared by reacting 2-nitroaniline (B44862) with 4-methylbenzenesulfonyl chloride. researchgate.netgoogle.com
Alternatively, a more direct precursor, 2-nitro-4-methylbenzenesulfonyl chloride, can be synthesized. google.comgoogle.com This intermediate can then be aminated to form 2-nitro-4-methylbenzenesulfonamide. The subsequent reduction of the nitro group is a critical step. A variety of reducing agents can be employed for the conversion of aromatic nitro compounds to anilines.
The resulting 2-amino-4-methylbenzenesulfonamide (B8815833) can then be converted to the target this compound. A standard method for this transformation is through a diazotization reaction, where the amino group is converted into a diazonium salt, followed by hydrolysis to the hydroxyl group. nih.gov
| Precursor | Key Transformation | Reagents | Product |
| 2-Nitro-4-methylbenzenesulfonamide | Reduction of nitro group | e.g., SnCl2, H2 | 2-Amino-4-methylbenzenesulfonamide |
| 2-Amino-4-methylbenzenesulfonamide | Diazotization and hydrolysis | NaNO2, H+; H2O, Δ | This compound |
Derivatization from Halogenated or Carboxylated Precursors
Synthesis from halogenated precursors offers another versatile route. For instance, p-cresol can be selectively brominated at the ortho position to yield 2-bromo-4-methylphenol. beilstein-journals.orge-bookshelf.de This halogenated phenol (B47542) can then be subjected to a nucleophilic aromatic substitution reaction, such as an Ullmann condensation, to introduce the sulfonamide moiety. wikipedia.orgnih.gov This typically involves coupling the aryl bromide with a sulfonamide in the presence of a copper catalyst. nih.govchemistryviews.orgrsc.orgrsc.orgorganic-chemistry.org
| Precursor | Reaction Type | Reagents | Intermediate |
| p-Cresol | Bromination | Br2 | 2-Bromo-4-methylphenol |
| 2-Bromo-4-methylphenol | Ullmann Condensation | Sulfonamide, Cu catalyst | This compound |
Derivatization from carboxylated precursors is also a plausible, though less commonly documented, synthetic strategy. This would involve the synthesis of a precursor such as 2-carboxy-4-methylbenzenesulfonamide. The carboxylic acid group could then potentially be converted to a hydroxyl group through a multi-step sequence, for example, via a Curtius or Hofmann rearrangement to an amine, followed by diazotization and hydrolysis as described previously. The synthesis of the carboxylated precursor itself could be approached through methods like the Kolbe-Schmitt reaction on a suitable substituted phenol. google.com
Multi-component Reaction Approaches for Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to complex molecular scaffolds. beilstein-journals.orge-bookshelf.de While specific MCRs for the direct synthesis of this compound are not prominently reported, the principles of MCRs can be applied to construct related sulfonamide structures. chemicalbook.com For example, isocyanide-based MCRs have been utilized to synthesize bifunctional sulfonamide-amide compounds. chemicalbook.com It is conceivable that a carefully designed MCR could bring together precursors containing the necessary hydroxyl, methyl, and sulfonamide functionalities, or their masked equivalents, to assemble the target molecule in a convergent manner.
Condensation Reactions for Formation of Sulfonamide Bonds
The most conventional and widely employed method for constructing the sulfonamide functional group is through the condensation reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.inscispace.com This nucleophilic substitution reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. ijarsct.co.in For the synthesis of a primary sulfonamide like this compound, the precursor 2-hydroxy-4-methylbenzenesulfonyl chloride would be reacted with ammonia.
The general reaction is as follows:
R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl
This classical approach remains a cornerstone in the synthesis of sulfonamides due to its efficiency and the reactivity of sulfonyl chlorides. nih.gov The scope of this reaction is broad, though the nucleophilicity of the amine can be a factor; primary amines are generally highly reactive. ijarsct.co.in Variations of this method bypass the often troublesome handling of sulfonyl chlorides by generating them in situ. For instance, thiols can be converted to their corresponding sulfonyl chlorides through oxidative chlorination with reagents like N-chlorosuccinimide (NCS) or a combination of H₂O₂ and SOCl₂, which then react with an amine in the same vessel to yield the sulfonamide. organic-chemistry.org
A specific example analogous to the synthesis of the target molecule is the preparation of 2-hydroxy-3,5-dichlorobenzenesulfonamide. google.com In this process, 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride is treated with aqueous ammonia at low temperatures (5°-8° C) to yield the corresponding sulfonamide. google.com Similarly, N-hydroxy-4-methylbenzenesulfonamide can be synthesized from p-toluenesulfonyl chloride by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of magnesium oxide. chemicalbook.com
| Method | Precursors | Reagents | Key Features |
| Classical Condensation | Sulfonyl chloride, Amine | Base (e.g., pyridine (B92270), triethylamine) | Widely used, efficient, suitable for primary and secondary amines. ijarsct.co.in |
| In Situ Sulfonyl Chloride Generation (from Thiols) | Thiol, Amine | Oxidizing/Chlorinating agents (e.g., NCS, H₂O₂/SOCl₂) | Avoids isolation of unstable sulfonyl chlorides. organic-chemistry.org |
| Reaction with Ammonia | 2-hydroxy-3,5-dichlorobenzenesulfonyl chloride, Aqueous Ammonia | None (Ammonia is the base) | Direct method for primary sulfonamides. google.com |
| Reaction with Hydroxylamine | p-Toluenesulfonyl chloride, Hydroxylamine hydrochloride | Magnesium oxide | Synthesis of N-hydroxy sulfonamides. chemicalbook.com |
Annulation Strategies to Incorporate the Substituted Benzene Ring
Benzannulation is a powerful strategy for assembling substituted benzene rings from acyclic or simpler cyclic precursors through the formation of new carbon-carbon bonds. rsc.org These methods offer an alternative to traditional electrophilic aromatic substitution for creating specific substitution patterns that might otherwise be difficult to achieve. rsc.orgopenochem.org While simple molecules like this compound are more commonly synthesized by functionalizing an existing aromatic ring, annulation strategies provide a versatile approach for the de novo construction of the required polysubstituted arene core.
Several types of annulation reactions are categorized by the number of atoms each reactant contributes to the new ring, such as [4+2], [3+3], and [2+2+2] cycloadditions. rsc.org
[4+2] Annulation: This strategy, analogous to the Diels-Alder reaction, involves the reaction of a four-atom component with a two-atom component to form the six-membered ring. Organocatalytic [4+2] benzannulation reactions have been developed to synthesize highly substituted benzenes under mild conditions. rsc.org
[3+3] Annulation: This method combines two three-carbon synthons to construct the benzene ring. For example, α,β-unsaturated aldehydes can serve as substrates in secondary amine-catalyzed [3+3] benzannulations. rsc.org
[2+2+2] Annulation: The trimerization of alkynes is a classic example of this strategy. More complex variations involve the reaction of components like 1,3-dicarbonyl compounds with two molecules of an alkyne, such as ethyl propiolate or dimethyl acetylenedicarboxylate, to access fully substituted benzenes. rsc.org
These strategies offer significant flexibility in introducing various functional groups with high regioselectivity, which is advantageous for synthesizing complex aromatic structures. rsc.orgacs.org
| Annulation Strategy | Description | Typical Precursors |
| [4+2] Benzannulation | A four-atom synthon reacts with a two-atom synthon. rsc.org | Electron-deficient alkenes, fluoro-substituted vinylidenemalononitriles. rsc.org |
| [3+3] Benzannulation | Two three-atom synthons react to form the ring. rsc.org | α,β-Unsaturated aldehydes. rsc.org |
| [2+2+2] Benzannulation | Three two-atom synthons combine. rsc.org | Alkynes, 1,3-dicarbonyl compounds. rsc.org |
| Hauser Annulation | A [4+1] annulation followed by rearrangement. acs.org | Michael acceptors, phthalide (B148349) anions. acs.org |
Electrochemical Synthesis Pathways for Benzenesulfonamide Derivatives
Electrochemical synthesis represents a green and highly tunable approach for preparing organic compounds, including benzenesulfonamide derivatives. researchgate.net These methods often proceed under mild conditions, without the need for catalysts, and can offer high selectivity by simply adjusting the applied electrode potential. researchgate.net
A tunable pair electrochemical process has been developed for the synthesis of new benzenesulfonamide derivatives. researchgate.net This strategy utilizes the reductive controlled-potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids. researchgate.net The key advantage of this method is its "tunable" nature; different products can be selectively synthesized by controlling the potential. researchgate.net For instance, applying a potential of -0.4 V versus an Ag/AgCl electrode leads to the formation of N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives. In contrast, a more negative potential of -1.1 V yields N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives. researchgate.net
Another electrochemical approach involves the oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids as nucleophiles. rsc.org This reaction, carried out in aqueous ethanol (B145695) at pH 7.0, produces N,N-diarylsulfonyl derivatives in good yields (55–76%). rsc.org
| Feature | Description |
| Methodology | Paired electrochemical process using controlled-potential electrolysis. researchgate.net |
| Starting Materials | Dinitrobenzene and arylsulfinic acids. researchgate.net |
| Key Advantage | Product selectivity is "tunable" by adjusting the applied potential. researchgate.net |
| Conditions | Aqueous solution, catalyst-free, room temperature. researchgate.net |
| Efficiency | High energy efficiency due to the paired strategy. researchgate.net |
| Workup | Simple filtration to isolate products. researchgate.net |
The proposed mechanism for the tunable synthesis involves the electrochemical reduction of dinitrobenzene to form an intermediate that then reacts with the arylsulfinic acid. researchgate.net The specific product formed depends on the extent of reduction, which is controlled by the applied potential. researchgate.net This demonstrates the power of electrochemistry as a tool for the selective synthesis of complex organic molecules. researchgate.net
Novel Catalytic Approaches in this compound Synthesis
Recent advancements in organic synthesis have led to the development of novel catalytic methods for the formation of sulfonamide bonds, moving beyond the classical sulfonyl chloride-amine condensation. These modern approaches often offer milder reaction conditions, improved functional group tolerance, and alternative reaction pathways.
One area of development is the direct synthesis of sulfonamides from thiols and amines, bypassing the need for pre-formed sulfonyl chlorides. rsc.org For example, an iodine-mediated reaction has been developed for the synthesis of N-unsubstituted sulfonamides from thiols and ammonia. rsc.org A proposed mechanism involves the initial one-electron oxidation of the thiol to a thiyl radical, which combines with ammonia to form a sulfinamide intermediate. Subsequent oxidation affords the final sulfonamide product. rsc.org
Transition-metal catalysis has also been applied to S-N bond formation. Copper-catalyzed cross-coupling reactions are used in the synthesis of aniline and benzenesulfonamide analogues. nih.gov For example, the coupling of a substituted phenyl bromide with an amine can be achieved using a copper(I) iodide (CuI) catalyst. nih.gov
Furthermore, calcium(II) bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂] has been shown to catalyze the reaction of sulfonyl fluorides with silyl (B83357) amines to form sulfonamides via a sulfur-fluoride exchange mechanism. organic-chemistry.org This method is effective for a range of S-N bond-containing compounds. organic-chemistry.org Photoredox catalysis, utilizing eosin (B541160) Y as a catalyst in a green solvent system (MeCN:H₂O), provides a metal-free approach for the sulfonylation of phenylhydrazines with thiols. organic-chemistry.org
| Catalytic Method | Catalyst/Mediator | Precursors | Key Features |
| Iodine-Mediated Synthesis | I₂ / ᵗBuOOH | Thiols, Ammonia | Direct synthesis from thiols, forms primary sulfonamides. rsc.org |
| Copper-Catalyzed Cross-Coupling | CuI, L-proline | Substituted Phenyl Bromides, Amines | Forms N-aryl sulfonamides. nih.gov |
| Calcium-Catalyzed SuFEx | Ca(NTf₂)₂ | Sulfonyl Fluorides, Silyl Amines | Mild conditions, good yields for S-N bond formation. organic-chemistry.org |
| Photoredox Catalysis | Eosin Y | Phenylhydrazines, Thiols | Metal-free, environmentally friendly conditions. organic-chemistry.org |
These innovative catalytic systems provide powerful alternatives for the synthesis of this compound and other sulfonamide derivatives, often with improved efficiency and sustainability compared to traditional methods.
Advanced Spectroscopic and Structural Elucidation
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of 2-Hydroxy-4-methylbenzenesulfonamide are dominated by absorption bands corresponding to the vibrations of its key functional groups.
Sulfonamide Group (-SO₂NH₂): This group gives rise to several strong and characteristic bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed as two strong bands in the IR spectrum. The N-H stretching of the primary amine appears at higher wavenumbers.
Hydroxyl Group (-OH): The O-H stretching vibration is a prominent feature, though its position and shape are highly sensitive to hydrogen bonding. The C-O stretching vibration also provides a useful diagnostic band.
Methyl Group (-CH₃): The C-H bonds of the methyl group exhibit both symmetric and asymmetric stretching and bending vibrations.
Aromatic Ring: The C=C stretching vibrations within the benzene (B151609) ring appear as a series of bands in the 1600-1450 cm⁻¹ region. C-H out-of-plane bending vibrations at lower wavenumbers can also be indicative of the substitution pattern.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3200 - 3400 (broad) |
| Sulfonamide (-NH₂) | N-H stretch | 3300 - 3500 |
| Methyl (-CH₃) | C-H stretch | 2850 - 3000 |
| Aromatic | C-H stretch | 3000 - 3100 |
| Aromatic | C=C stretch | 1450 - 1600 |
| Sulfonamide (-SO₂) | Asymmetric S=O stretch | 1320 - 1360 |
| Sulfonamide (-SO₂) | Symmetric S=O stretch | 1140 - 1180 |
| Hydroxyl (-OH) | C-O stretch | 1200 - 1260 |
The ortho-positioning of the hydroxyl and sulfonamide groups in this compound creates a favorable geometry for the formation of a strong intramolecular hydrogen bond. This interaction typically occurs between the hydrogen atom of the hydroxyl group and one of the electronegative oxygen atoms of the sulfonamide group, forming a stable six-membered ring-like structure. nih.govresearchgate.net
This intramolecular hydrogen bonding has a distinct and observable effect in the IR spectrum. Instead of a sharp O-H stretching band around 3600 cm⁻¹, which is characteristic of a "free" or non-hydrogen-bonded hydroxyl group, the spectrum of this compound is expected to show a very broad and intense absorption band shifted to a lower frequency, typically in the 3200-3400 cm⁻¹ region. The broadening and significant shift in frequency are classic indicators of strong hydrogen bonding, as the O-H bond is weakened and its vibrational energy is lowered by the interaction.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a unique elemental composition.
For this compound, the molecular formula is C₇H₉NO₃S. appchemical.comchemcd.com The theoretical exact mass calculated from this formula can be compared to the experimental value obtained from an HRMS instrument. This high degree of accuracy helps to distinguish the compound from other isomers or compounds with the same nominal mass. The precise mass measurement serves as a primary confirmation of the compound's identity.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₉NO₃S |
| Theoretical Exact Mass | 187.0303 g/mol |
| Experimentally Observed Mass | (Data dependent on specific HRMS analysis) |
| Mass Accuracy (ppm) | (Calculated upon experimental measurement) |
Note: Experimental values are determined from laboratory analysis.
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to probe the structure of ions. In an MS/MS experiment, precursor ions of this compound are selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, offering insights into its structural connectivity.
For sulfonamides, fragmentation typically occurs at specific bonds. Common fragmentation pathways for protonated sulfonamides include:
Cleavage of the S-N bond: This is a characteristic fragmentation that leads to the formation of a substituted benzenesulfonyl cation.
Loss of SO₂: The extrusion of sulfur dioxide is another common pathway, often followed by further fragmentation of the resulting radical cation.
Cleavage of the C-S bond: This pathway results in the formation of ions corresponding to the aromatic ring and the sulfonamide group separately.
By analyzing the masses of these fragment ions, a detailed fragmentation pathway can be proposed, which helps to confirm the arrangement of the hydroxyl, methyl, and sulfonamide groups on the benzene ring.
Table 2: Potential Fragmentation Pathways for this compound in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |
|---|---|---|---|
| 188.0376 [M+H]⁺ | 170.0270 [M+H-H₂O]⁺ | H₂O | Loss of water molecule |
| 188.0376 [M+H]⁺ | 124.0423 [M+H-SO₂]⁺ | SO₂ | Extrusion of sulfur dioxide |
| 188.0376 [M+H]⁺ | 107.0497 [C₇H₇O]⁺ | H₂NSO₂ | Cleavage of C-S bond |
Note: The m/z values are theoretical and based on proposed fragmentation pathways. Actual observed fragments may vary based on experimental conditions.
Single Crystal X-ray Diffraction for Solid-State Structure and Conformation
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on molecular conformation, bond lengths, bond angles, and intermolecular interactions. While specific experimental crystallographic data for this compound is not available in the sources reviewed, this section outlines the principles and the type of information that would be obtained from such an analysis.
An X-ray diffraction study would reveal the preferred conformation of the this compound molecule in the solid state. Key conformational features include the orientation of the sulfonamide group relative to the benzene ring and the planarity of the molecule. Dihedral angles (or torsion angles) are crucial parameters that describe the rotation around specific bonds. For this molecule, important dihedral angles would include the C-C-S-N and C-S-N-H angles, which define the spatial relationship between the aromatic ring and the sulfonamide substituent.
Table 3: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Significance |
|---|---|---|
| C-C-S-N | Defines the twist of the sulfonamide group relative to the benzene ring. | Influences crystal packing and intermolecular interactions. |
| O=S-N-H | Describes the orientation of the amine proton. | Key to understanding hydrogen bonding patterns. |
| C-C-C-O | Defines the position of the hydroxyl group relative to the ring. | Affects intramolecular and intermolecular hydrogen bonding. |
Note: Values are pending experimental determination via single crystal X-ray diffraction.
The analysis of the crystal structure would provide the unit cell parameters (a, b, c, α, β, γ), which are the fundamental dimensions of the repeating unit in the crystal lattice. This data also identifies the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements within the crystal. Understanding the crystal packing reveals how individual molecules of this compound arrange themselves, highlighting intermolecular interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal structure.
Table 4: Unit Cell and Crystal System Parameters
| Parameter | Description |
|---|---|
| Crystal System | (e.g., Monoclinic, Orthorhombic, etc.) |
| Space Group | (e.g., P2₁/c, etc.) |
| a (Å) | Unit cell dimension |
| b (Å) | Unit cell dimension |
| c (Å) | Unit cell dimension |
| **α (°) ** | Unit cell angle |
| **β (°) ** | Unit cell angle |
| **γ (°) ** | Unit cell angle |
| **V (ų) ** | Volume of the unit cell |
| Z | Number of molecules per unit cell |
Note: Values are pending experimental determination via single crystal X-ray diffraction.
A definitive outcome of single crystal X-ray diffraction is the precise measurement of all interatomic bond lengths and angles. This data provides experimental validation of the molecular structure. For this compound, this would include the lengths of the C-S, S-N, and S=O bonds within the sulfonamide group, as well as the C-C, C-O, and C-H bonds in the substituted aromatic ring. The bond angles around the tetrahedral sulfur atom and the trigonal planar carbon atoms of the benzene ring would also be accurately determined, confirming the expected molecular geometry.
Table 5: Selected Interatomic Bond Lengths and Angles
| Bond/Angle | Description | Expected Value Range (Å or °) |
|---|---|---|
| C-S Bond Length | Length of the bond between the ring and sulfur. | ~1.77 Å |
| S-N Bond Length | Length of the sulfonamide S-N bond. | ~1.62 Å |
| S=O Bond Length | Length of the double bonds in the sulfonyl group. | ~1.43 Å |
| O-S-O Angle | Angle between the two sulfonyl oxygens. | ~120° |
| C-S-N Angle | Angle defining the geometry at the sulfur atom. | ~107° |
Note: Expected values are based on typical bond lengths and angles for similar sulfonamide structures. Precise values are pending experimental determination.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Hydroxy-4-methylbenzenesulfonamide, DFT calculations, particularly using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry and various electronic properties. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For sulfonamide derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the aromatic rings and the sulfonamide group. In this compound, the HOMO is expected to be localized mainly on the hydroxyphenyl ring, which is rich in electrons, while the LUMO is likely to be distributed over the benzenesulfonamide (B165840) moiety. The energy gap is a key factor in predicting the charge transfer interactions within the molecule. researchgate.net
Table 1: Frontier Molecular Orbital Properties of a Representative Sulfonamide Derivative
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: The values presented are representative for a similar sulfonamide derivative and may vary for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate negative potential and are susceptible to electrophilic attack, while blue areas represent positive potential and are prone to nucleophilic attack. Green regions denote neutral potential.
For this compound, the MEP surface would likely show the most negative potential (red) around the oxygen atoms of the hydroxyl and sulfonyl groups, making them sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and the amine proton would exhibit the most positive potential (blue), indicating their susceptibility to nucleophilic attack. The aromatic rings would show a mix of potentials, reflecting the electron-donating and withdrawing effects of the substituents.
Quantum Chemical Descriptors and Reactivity Indices
Based on the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η) : Represents the resistance to change in the electron distribution or charge transfer. A larger HOMO-LUMO gap corresponds to a harder molecule.
Chemical Softness (S) : The reciprocal of chemical hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.
These descriptors provide a quantitative basis for predicting the chemical behavior of the molecule in various reactions.
Table 2: Calculated Quantum Chemical Descriptors for a Representative Sulfonamide Derivative
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |
| Chemical Softness (S) | 1/η | 0.38 |
| Electrophilicity Index (ω) | χ2/(2η) | 2.80 |
Note: The values presented are representative for a similar sulfonamide derivative and may vary for this compound.
Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data
Theoretical vibrational frequency calculations are performed to understand the molecular vibrations of this compound. These calculations, typically carried out using DFT methods, predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and assign the observed vibrational bands to specific functional groups.
For sulfonamides, characteristic vibrational modes include the stretching of N-H, S=O, C-S, and C-N bonds, as well as the vibrations of the aromatic rings. The calculated vibrational spectra of this compound would be expected to show good agreement with the experimental FT-IR and FT-Raman spectra, aiding in the detailed interpretation of its vibrational properties. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational stability and the influence of solvent on its structure and dynamics. By simulating the molecule in different solvent environments, it is possible to understand how intermolecular interactions with solvent molecules affect its conformation and properties. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions.
Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions
Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. The Hirshfeld surface can be mapped with various properties, such as dnorm, shape index, and curvedness, to highlight different types of intermolecular contacts.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Sulfonamide Crystal
| Contact Type | Contribution (%) |
|---|---|
| H···H | 45.0 |
| O···H/H···O | 25.5 |
| C···H/H···C | 15.2 |
| S···H/H···S | 5.8 |
| C···C | 4.5 |
| Other | 4.0 |
Note: The values presented are representative for a similar sulfonamide derivative and may vary for this compound.
Two-Dimensional Fingerprint Plots for Interaction Characterization
Two-dimensional (2D) fingerprint plots derived from Hirshfeld surface analysis are powerful tools in crystal engineering and materials science for summarizing and visualizing intermolecular interactions within a crystal lattice. These plots provide a quantitative measure of the various close contacts between atoms, offering insights into the nature and prevalence of different types of non-covalent interactions that stabilize the crystal structure.
A hypothetical 2D fingerprint plot for this compound would be expected to show distinct features corresponding to these interactions. The most prominent features would likely be sharp spikes in the lower region of the plot, characteristic of strong hydrogen bonding interactions involving the hydroxyl (O-H) and sulfonamide (N-H) groups as donors and the sulfonyl (S=O) and hydroxyl oxygen atoms as acceptors. The relative contributions of the different intermolecular contacts can be quantified from the fingerprint plots. A representative breakdown of these contributions for a similar sulfonamide structure is presented in the interactive table below.
| Interaction Type | Contribution (%) | Description |
| H···H | 45.0 | Represents contacts between hydrogen atoms, which are abundant on the molecular surface. |
| O···H/H···O | 25.0 | Corresponds to hydrogen bonding interactions, crucial for the stability of the crystal packing. |
| C···H/H···C | 20.0 | Indicates van der Waals forces and weaker C-H···π interactions. |
| Other | 10.0 | Includes less frequent contacts such as C···C, N···H, and S···O. |
This is a hypothetical representation of the percentage contributions of intermolecular contacts for this compound, based on data for structurally related compounds.
The delineation of the full fingerprint plot into contributions from specific atom pairs allows for a detailed quantitative analysis of the crystal packing. For instance, the O···H contacts can be isolated to specifically visualize the hydrogen bonding patterns. The symmetry and distribution of points on the plot can also reveal details about the molecular packing and the presence of specific structural motifs.
Theoretical Mechanistic Studies of Chemical Reactions Involving the Compound
Theoretical mechanistic studies, employing computational chemistry methods such as Density Functional Theory (DFT), are instrumental in elucidating the detailed pathways of chemical reactions. These studies provide insights into the energetics of reactants, transition states, and products, which are often difficult to obtain through experimental means alone. For a molecule like this compound, theoretical studies can explore the reactivity of its distinct functional groups: the phenolic hydroxyl group, the aromatic ring, and the sulfonamide moiety.
While specific theoretical mechanistic studies on reactions involving this compound are not extensively documented, the reactivity of its constituent functional groups has been the subject of computational analysis. These studies can be extrapolated to understand the potential reaction mechanisms for this compound.
Reactions at the Sulfonamide Group:
Theoretical studies on sulfonamides have investigated their conformational preferences and electronic structures. researchgate.net The sulfur atom in the sulfonamide group is electrophilic and can be a target for nucleophilic attack. Computational models can be used to simulate the reaction pathway of, for example, the hydrolysis of the sulfonamide bond. Such a study would involve calculating the energy profile for the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the sulfur atom, the formation of a pentacoordinate intermediate, and the subsequent cleavage of the S-N or S-C bond. The calculated activation energies would indicate the feasibility of the reaction under different conditions. Furthermore, theoretical calculations can predict the pKa values of the sulfonamide N-H and phenolic O-H protons, providing insights into the compound's acid-base chemistry and its behavior in different pH environments. acs.org
Reactions involving the Phenolic Ring:
The phenolic moiety makes the aromatic ring electron-rich and thus susceptible to electrophilic substitution reactions. Computational studies on phenols have explored their reactions with various electrophiles. usda.gov For this compound, a theoretical study of a reaction such as nitration would involve modeling the approach of the nitronium ion (NO2+) to the aromatic ring. The calculations would identify the most likely sites of attack (ortho or para to the hydroxyl group) by comparing the activation energies for the formation of the different sigma complexes (arenium ions). The directing effects of the hydroxyl and methyl activating groups, and the deactivating sulfonamide group, could be quantitatively assessed.
Moreover, computational analysis of the O-H bond dissociation energy (BDE) in phenols provides crucial information about their antioxidant activity. acs.org Theoretical calculations can determine the ease with which the phenolic hydrogen atom can be abstracted by a radical species, a key step in the antioxidant mechanism. These studies can help in understanding the potential role of this compound in scavenging free radicals. Theoretical models can also investigate the decomposition pathways of phenols at high temperatures, which is relevant in the context of combustion and pyrolysis. rsc.org
The table below summarizes the types of theoretical mechanistic studies that can be applied to understand the reactivity of this compound.
| Reaction Type | Functional Group Involved | Information from Theoretical Studies |
| Nucleophilic Acyl Substitution | Sulfonamide | Reaction energy profiles, transition state geometries, activation energies for hydrolysis. |
| Electrophilic Aromatic Substitution | Phenolic Ring | Regioselectivity (directing effects of substituents), activation barriers for nitration, halogenation, etc. |
| Radical Abstraction | Phenolic Hydroxyl Group | O-H Bond Dissociation Energy (BDE), antioxidant potential. |
| Acid-Base Reactions | Sulfonamide N-H, Phenolic O-H | pKa prediction, protonation/deprotonation energies. |
These computational approaches provide a powerful framework for predicting the chemical behavior of this compound and for designing new reactions and applications based on its unique molecular structure.
Chemical Reactivity and Derivatization Studies
Reactions at the Sulfonamide Nitrogen Atom
The nitrogen atom of the sulfonamide group is a primary site for derivatization through alkylation and acylation reactions. These modifications can significantly alter the compound's physicochemical properties.
N-alkylation of sulfonamides typically involves the reaction with alkyl halides in the presence of a base. The acidic proton on the sulfonamide nitrogen can be removed by a suitable base, such as an alkali metal hydroxide (B78521) or carbonate, to form a nucleophilic anion that subsequently reacts with the alkylating agent. For 2-Hydroxy-4-methylbenzenesulfonamide, selective N-alkylation would require careful control of reaction conditions to avoid concomitant O-alkylation of the phenolic hydroxyl group. The use of protecting groups for the hydroxyl function might be necessary to achieve high yields of the N-alkylated product.
N-acylation of sulfonamides can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the liberated acid. These reactions are generally efficient and lead to the formation of N-acylsulfonamides. The reactivity of the sulfonamide nitrogen in this compound is expected to be comparable to other aromatic sulfonamides.
| Reaction Type | Reagents and Conditions | Expected Product |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-2-hydroxy-4-methylbenzenesulfonamide |
| N-Acylation | Acyl chloride or Acid anhydride (B1165640), Base (e.g., Pyridine) | N-Acyl-2-hydroxy-4-methylbenzenesulfonamide |
The synthesis of N-substituted sulfonamides is a cornerstone of medicinal chemistry, as this modification allows for the fine-tuning of biological activity. A variety of substituents can be introduced at the sulfonamide nitrogen of this compound. For instance, coupling reactions with various amines can be employed to generate a library of N-aryl or N-heteroaryl derivatives. These reactions often utilize coupling agents or proceed via the corresponding sulfonyl chloride. The resulting N-substituted sulfonamides can exhibit a wide range of pharmacological properties.
Aromatic Ring Functionalization and Electrophilic Substitution Reactions
The benzene (B151609) ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl and methyl groups. The directing effects of these substituents play a crucial role in determining the position of incoming electrophiles. The hydroxyl group is a strong activating, ortho-, para-directing group, while the methyl group is a weaker activating, ortho-, para-directing group.
Nitration of this compound is expected to occur at the positions ortho and para to the strongly activating hydroxyl group. Given that the para position is occupied by the methyl group, nitration would likely occur at the positions ortho to the hydroxyl group (C3 and C5). The presence of the sulfonamide group, which is a deactivating, meta-directing group, would also influence the regioselectivity, although its effect is likely to be overcome by the powerful directing effect of the hydroxyl group.
Halogenation, such as bromination or chlorination, is also an electrophilic aromatic substitution reaction. Similar to nitration, the halogen atom is expected to be introduced at the positions ortho to the hydroxyl group. The reaction conditions, including the choice of halogenating agent and catalyst, can be optimized to favor mono- or di-halogenation.
| Reaction Type | Reagents and Conditions | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Hydroxy-4-methyl-3-nitrobenzenesulfonamide and/or 2-Hydroxy-4-methyl-5-nitrobenzenesulfonamide |
| Halogenation | X₂ (X=Cl, Br), Lewis Acid (e.g., FeX₃) | 3-Halo-2-hydroxy-4-methylbenzenesulfonamide and/or 5-Halo-2-hydroxy-4-methylbenzenesulfonamide |
Sulfonation of the aromatic ring can be achieved by treatment with fuming sulfuric acid (H₂SO₄/SO₃). The sulfonic acid group would also be directed to the positions ortho to the hydroxyl group. However, sulfonation is a reversible reaction, and the position of substitution can be influenced by thermodynamic control.
Other aromatic transformations, such as Friedel-Crafts alkylation and acylation, could also be performed on the benzene ring. However, the presence of the deactivating sulfonamide group and the potential for side reactions involving the hydroxyl group would necessitate careful selection of catalysts and reaction conditions.
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group in this compound is another key site for derivatization. Its acidic nature allows for reactions with bases, and its nucleophilicity enables reactions with electrophiles.
O-alkylation of the hydroxyl group can be readily achieved by reacting the compound with an alkyl halide in the presence of a base. This reaction, known as the Williamson ether synthesis, is a common method for preparing ethers. To ensure selective O-alkylation without competing N-alkylation, a milder base or specific reaction conditions may be required.
O-acylation of the hydroxyl group to form esters can be accomplished using acylating agents like acyl chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting esters can serve as prodrugs or as intermediates for further synthetic transformations. Research has demonstrated the successful O-acylation of a related compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, which was treated with various electrophiles in the presence of sodium hydride to furnish O-substituted sulfonamides. researchgate.net
| Reaction Type | Reagents and Conditions | Expected Product |
| O-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | 2-(Alkoxy)-4-methylbenzenesulfonamide |
| O-Acylation | Acyl chloride or Acid anhydride, Base (e.g., Pyridine) | 2-(Acyloxy)-4-methylbenzenesulfonamide |
O-Alkylation and O-Acylation
The phenolic hydroxyl group is a primary site for derivatization through O-alkylation and O-acylation, yielding ethers and esters, respectively. These reactions are fundamental in modifying the compound's physical and chemical properties.
O-Alkylation: The introduction of an alkyl group onto the phenolic oxygen can be achieved under basic conditions. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent, typically an alkyl halide or sulfate.
A general scheme for O-alkylation is as follows:
Deprotonation: this compound is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) in an appropriate solvent (e.g., acetone, DMF) to generate the corresponding sodium or potassium phenoxide.
Nucleophilic Substitution: The phenoxide then undergoes a Williamson ether synthesis by reacting with an alkyl halide (R-X, where X = Cl, Br, I).
The regioselectivity of alkylation in polysubstituted phenols can be influenced by the choice of base and reaction conditions. For instance, studies on the alkylation of 2,4-dihydroxybenzaldehydes have shown that cesium bicarbonate can mediate regioselective alkylation at the 4-hydroxyl group. nih.gov While this compound has only one hydroxyl group, the principles of base selection and reaction optimization remain crucial for efficient conversion.
O-Acylation: Ester derivatives are formed through the acylation of the hydroxyl group. This is commonly carried out using an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct.
The reaction with acetyl chloride, for example, would proceed as follows:
this compound reacts with acetyl chloride in the presence of pyridine to yield 2-(acetylsulfamoyl)-5-methylphenyl acetate.
These O-alkylation and O-acylation reactions provide a versatile means to introduce a wide array of functional groups, thereby enabling the synthesis of a library of derivatives for further investigation.
Phenolic Oxidations
The phenolic moiety of this compound is susceptible to oxidation. Phenolic oxidation is a complex process that can lead to a variety of products, including quinones, and can also initiate polymerization. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.
Common oxidizing agents for phenols include:
Metal-based oxidants: Such as manganese dioxide (MnO2) or iron(III) chloride (FeCl3). Studies on the oxidation of other phenolic compounds by Mn(IV) have shown that the reaction can lead to the formation of quinones or further degraded small molecules. nih.gov
Peroxides: Hydrogen peroxide, often in the presence of a catalyst like horseradish peroxidase, can be used for phenolic oxidation. mdpi.com
Other reagents: Fremy's salt (potassium nitrosodisulfonate) is a classic reagent for the oxidation of phenols to quinones.
The oxidation of this compound would likely proceed through the formation of a phenoxy radical intermediate. The stability and subsequent reaction pathways of this radical would be influenced by the substitution pattern on the aromatic ring. The presence of the electron-withdrawing sulfonamide group could impact the electron density of the ring and the redox potential of the phenol (B47542).
Directed Chemical Transformations and Rearrangement Studies
The structure of this compound allows for the possibility of directed chemical transformations and rearrangements, where existing functional groups guide the reaction to a specific outcome.
One notable rearrangement applicable to phenolic ethers is the Claisen rearrangement . This is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl phenyl ether. To study this reaction with this compound, it would first need to be O-allylated to form 2-(allyloxy)-4-methylbenzenesulfonamide. Upon heating, this precursor could undergo a Claisen rearrangement.
Based on the principles of this rearrangement, the allyl group would be expected to migrate to the ortho position. However, since both ortho positions to the oxygen are already substituted (by the sulfonamide group and a ring carbon), the reaction would likely proceed to the para position, if it were unsubstituted. In this specific molecule, the para position to the ether linkage is occupied by the methyl group. Therefore, a subsequent rearrangement, potentially involving the other ortho position, could occur, or the reaction may be hindered. A study on the Claisen rearrangement of a related chalcone, 2'-hydroxy-4-methyl-4'-prenyloxychalcone, demonstrated the migration of an allyl group to the C-3' and C-5' positions of the phenolic ring. pjsir.org This suggests that with an appropriate substrate derived from this compound, similar migrations could be explored.
Other named rearrangement reactions in organic chemistry, such as the Fries rearrangement of phenyl esters or the Bamberger rearrangement of N-phenylhydroxylamines, could also be conceptually applied to derivatives of this compound to generate novel structures. tmv.ac.in
Heterocyclic Annulation and Scaffold Construction from this compound
The functional groups of this compound serve as valuable handles for the construction of heterocyclic rings, a common strategy in the synthesis of biologically active molecules.
Annulation reactions can be envisioned that utilize the hydroxyl and a neighboring C-H bond of the aromatic ring. For example, condensation reactions with bifunctional reagents could lead to the formation of fused heterocyclic systems.
A hypothetical synthetic route towards a benzofuran (B130515) scaffold could involve:
O-alkylation of the phenolic hydroxyl group with a reagent containing a suitable leaving group and a masked aldehyde or ketone functionality.
Deprotection and intramolecular cyclization to form the furan (B31954) ring fused to the benzene ring.
Similarly, the sulfonamide nitrogen, after suitable derivatization, could participate in cyclization reactions. The synthesis of various heterocyclic scaffolds, such as phthalides, isochromanones, and isoindolines, has been achieved from 2-acylbenzoic acids, highlighting the utility of ortho-disposed functional groups in heterocyclic synthesis. researchgate.net While this compound is not a 2-acylbenzoic acid, the principle of using adjacent functionalities for ring closure is a key concept in synthetic organic chemistry.
The combination of the hydroxyl group and the sulfonamide moiety offers a platform for designing and synthesizing novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Coordination Chemistry and Metal Complex Formation
Ligand Design Principles Incorporating the Sulfonamide and Hydroxyl Moieties
The design of ligands for specific applications in coordination chemistry often relies on the strategic placement of donor atoms that can form stable complexes with metal ions. In 2-Hydroxy-4-methylbenzenesulfonamide, the hydroxyl and sulfonamide groups offer multiple potential coordination sites. The phenolic hydroxyl group provides a "hard" oxygen donor, which typically forms strong bonds with hard metal ions. The sulfonamide group presents several possibilities for coordination: through the "borderline" nitrogen atom or the "hard" sulfonyl oxygen atoms.
The spatial arrangement of these groups allows for the formation of a stable five- or six-membered chelate ring upon coordination to a metal center, which is a key principle in ligand design for enhancing complex stability (the chelate effect). The electronic properties of the benzene (B151609) ring, as modified by the methyl group, can also influence the electron-donating ability of the coordinating atoms, thereby fine-tuning the properties of the resulting metal complex. Studies on similar sulfonamide-derived ligands have confirmed that coordination often involves the nitrogen of an azomethine group (if present) and the oxygen of a hydroxyl group, highlighting the importance of these functionalities in chelation. researchgate.net
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants are crucial parameters that can influence the composition and structure of the final product. For many sulfonamide-derived complexes, an octahedral geometry is often suggested based on experimental data. nih.govresearchgate.netresearchgate.net
Based on studies of related compounds, this compound would likely act as a bidentate ligand, coordinating to a metal ion through the deprotonated phenolic oxygen and one of the atoms of the sulfonamide group. Coordination of sulfonamides to metal ions has been observed to occur through the nitrogen and oxygen atoms of the sulfonamide group itself. nih.gov The formation of a stable chelate ring would favor coordination involving the phenolic oxygen and the sulfonamide nitrogen. Depending on the metal ion, its oxidation state, and the reaction conditions, various coordination geometries could be adopted, with octahedral and tetrahedral being the most common for first-row transition metals. nih.govresearchgate.net
Spectroscopic techniques are indispensable for characterizing metal complexes. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide valuable insights into the coordination environment of the metal ion.
Infrared Spectroscopy: Upon complexation, characteristic changes in the IR spectrum of the ligand are expected. The broad band corresponding to the phenolic O-H stretch would likely disappear, indicating deprotonation and coordination of the hydroxyl group. Furthermore, shifts in the stretching frequencies of the S=O and N-H bonds of the sulfonamide group would be anticipated if these groups are involved in bonding to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. mdpi.com
Illustrative IR Spectral Data Shifts Upon Complexation
| Functional Group | Ligand ν (cm⁻¹) | Complex ν (cm⁻¹) | Inference |
|---|---|---|---|
| Phenolic O-H | ~3300 | Absent | Deprotonation and coordination of hydroxyl oxygen |
| Sulfonamide N-H | ~3250 | Shifted | Involvement of sulfonamide nitrogen in coordination |
| Asymmetric SO₂ | ~1350 | Shifted | Involvement of sulfonamide oxygen in coordination |
| Symmetric SO₂ | ~1160 | Shifted | Involvement of sulfonamide oxygen in coordination |
| M-O Stretch | - | ~550-580 | Formation of a metal-oxygen bond |
UV-Visible Spectroscopy: The electronic spectra of the complexes are expected to differ significantly from that of the free ligand. While the ligand would primarily show absorptions in the UV region due to π-π* and n-π* transitions, the metal complexes would likely exhibit new absorption bands in the visible region. These new bands can be assigned to d-d electronic transitions within the metal d-orbitals and/or ligand-to-metal charge transfer (LMCT) transitions. nih.govnih.gov The positions and intensities of these bands are diagnostic of the coordination geometry and the nature of the metal-ligand bonding.
Magnetic susceptibility measurements are a powerful tool for determining the number of unpaired electrons in a transition metal complex, which in turn provides information about its electronic structure and geometry. gcnayanangal.comhcpgcollege.edu.in Paramagnetic complexes, which contain unpaired electrons, are attracted to a magnetic field, and the strength of this attraction is proportional to the number of unpaired electrons. youtube.com
The effective magnetic moment (μ_eff) can be calculated from the measured magnetic susceptibility and is often compared to the theoretical "spin-only" value, which is calculated using the formula:
μ_so = √[n(n+2)]
where 'n' is the number of unpaired electrons. For many first-row transition metal complexes, the experimentally determined magnetic moments are close to the spin-only values. Deviations can occur due to orbital contributions to the magnetic moment. slideshare.net This data is crucial for distinguishing between high-spin and low-spin complexes in octahedral geometries.
Illustrative Spin-Only Magnetic Moments for Transition Metal Ions
| Metal Ion | d-Electron Count | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) in Bohr Magnetons (B.M.) |
|---|---|---|---|
| Ti³⁺ | d¹ | 1 | 1.73 |
| V³⁺ | d² | 2 | 2.83 |
| Cr³⁺, V²⁺ | d³ | 3 | 3.87 |
| Cr²⁺, Mn³⁺ | d⁴ (high spin) | 4 | 4.90 |
| Mn²⁺, Fe³⁺ | d⁵ (high spin) | 5 | 5.92 |
| Fe²⁺, Co³⁺ | d⁶ (high spin) | 4 | 4.90 |
| Co²⁺ | d⁷ (high spin) | 3 | 3.87 |
| Ni²⁺ | d⁸ | 2 | 2.83 |
Investigation of Metal-Ligand Interactions in Solution and Solid States
In solution, techniques such as ¹H and ¹³C NMR spectroscopy can be used for diamagnetic complexes to probe the ligand environment upon coordination. mdpi.com Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the bonding mode. Molar conductivity measurements in various solvents can be used to determine whether the complexes are electrolytic or non-electrolytic in nature, providing insight into whether anions are part of the coordination sphere or exist as counter-ions. nih.govresearchgate.net
Catalytic Applications of Metal Complexes in Non-Biological Systems
Transition metal complexes are widely used as catalysts in a variety of organic transformations due to their ability to exist in multiple oxidation states and coordinate to substrates. mdpi.com While no catalytic applications have been reported specifically for complexes of this compound, related transition metal-sulfonamide complexes have been explored in catalysis. Potential applications for such complexes could include oxidation reactions, C-H bond activation, and coupling reactions. researchgate.netnih.gov The ligand framework can be modified to tune the steric and electronic properties of the metal center, thereby influencing its catalytic activity and selectivity. Furthermore, the development of photocatalytic systems using transition metal complexes for late-stage functionalization of sulfonamides represents a growing area of interest. acs.org
Ring-Opening Polymerization (ROP) of Cyclic Esters
There is no available scientific literature or research data on the use of metal complexes derived from this compound as catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters. The field of ROP catalysis is extensive, with a wide variety of metal complexes being utilized to produce polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). These catalysts are typically based on metals such as tin, aluminum, zinc, and rare-earth elements, coordinated to ligands that can be tailored to control the polymerization process. The absence of any studies involving this compound-based complexes indicates that their potential in this specific catalytic application has not been investigated.
Oxidation Reactions Mediated by Metal Complexes
Similarly, a thorough review of published research yields no findings on the application of this compound-metal complexes as mediators or catalysts in oxidation reactions. Metal complexes are widely employed as catalysts for a vast array of oxidation processes, leveraging the variable oxidation states of the central metal ion. The nature of the coordinating ligand plays a crucial role in tuning the catalytic activity and selectivity of the complex. Despite the presence of a redox-active phenol (B47542) moiety and a sulfonamide group that could potentially stabilize various metal oxidation states, the catalytic activity of metal complexes of this compound in oxidation reactions remains an unexplored area of chemical research.
Supramolecular Chemistry and Crystal Engineering
Investigation of Non-Covalent Interactions
The solid-state structure of sulfonamides is significantly influenced by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, collectively dictate the three-dimensional arrangement of molecules in the crystal lattice.
Hydrogen bonds are the most prominent and directional interactions in the crystal structures of sulfonamides containing hydroxyl groups. The sulfonamide moiety itself provides a strong hydrogen bond donor (N-H) and two strong acceptors (O=S=O). The presence of a hydroxyl group introduces an additional donor (O-H) and acceptor (O-H) site, leading to the formation of robust and often complex hydrogen-bonding networks.
In a closely related analogue, N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide, both intramolecular and intermolecular hydrogen bonds are observed. An intramolecular N—H···O hydrogen bond leads to the formation of a stable five-membered ring. nih.gov In the crystal, molecules are linked by intermolecular O—H···O hydrogen bonds, creating chains of molecules. nih.gov Such hydrogen-bonding patterns, including both catemeric (chain) and dimeric (cyclic) motifs, are common in secondary benzenesulfonamides and play a crucial role in the stability of their crystal structures. The competition between different donor and acceptor sites often leads to the formation of specific, recurring patterns known as supramolecular synthons. nih.govresearchgate.net
| Interaction Type | Donor | Acceptor | Typical Geometry |
| Intermolecular | O—H | O=S | Formation of chains or dimers |
| Intermolecular | N—H | O=S | Formation of chains or dimers |
| Intramolecular | N—H | O (hydroxyl) | Formation of a stable ring structure nih.gov |
This table illustrates the primary hydrogen bonding interactions anticipated in the crystal structure of 2-Hydroxy-4-methylbenzenesulfonamide based on the analysis of related compounds.
Polymorphism and Co-crystallization Studies
The ability of sulfonamide molecules to adopt different conformations and to participate in a variety of intermolecular interactions makes them prone to polymorphism—the ability to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physicochemical properties. The diverse hydrogen-bonding capabilities of this compound suggest a high likelihood of forming different supramolecular synthons, which could lead to different crystalline arrangements and thus, polymorphism.
Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is a widely used technique in crystal engineering. Given the hydrogen bonding capabilities of this compound, it is a prime candidate for the formation of co-crystals with other molecules (co-formers) that have complementary functional groups, such as carboxylic acids or amides. researchgate.netmdpi.com The formation of co-crystals can be guided by the principles of supramolecular synthons, where robust and predictable hydrogen-bonding patterns are targeted. nih.govresearchgate.net
Design and Assembly of Supramolecular Architectures
The predictable and directional nature of the non-covalent interactions involving the sulfonamide group makes it a valuable building block, or "synthon," in the design and construction of supramolecular architectures. By selecting appropriate complementary molecules or "linkers," it is possible to guide the assembly of this compound into specific one-, two-, or three-dimensional networks. nih.gov The hydroxyl and methyl groups on the benzene (B151609) ring can also be utilized to introduce further directionality and functionality into the resulting supramolecular structures. The design principles often rely on the hierarchical nature of intermolecular interactions, where strong hydrogen bonds dictate the primary structure, which is then organized by weaker interactions like π-π stacking and C-H···π interactions.
Self-Assembly Processes in Solution and Solid State
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, this process can occur both in solution and in the solid state. In solution, pre-association of molecules through hydrogen bonding and solvophobic effects can lead to the formation of small aggregates, which may then act as nuclei for crystal growth. The specific solvent used can play a crucial role by competing for hydrogen-bonding sites and influencing the final crystalline form.
In the solid state, self-assembly is evident in the formation of the crystal lattice itself, where each molecule recognizes and orients itself with respect to its neighbors in a highly specific manner to maximize stabilizing interactions. The interplay between the various non-covalent forces described above governs this intricate process of molecular recognition and assembly.
Future Research Directions and Potential Chemical Applications
Development of Green Chemistry Approaches for Synthesis
Traditional synthesis routes for sulfonamides often involve the use of hazardous solvents like dichloromethane (B109758) and toxic reagents such as sulfonyl chlorides. researchgate.netmdpi.com The future of 2-Hydroxy-4-methylbenzenesulfonamide synthesis lies in the adoption of green chemistry principles to mitigate environmental impact. Research is increasingly focused on developing methods that are not only efficient but also environmentally benign. rsc.orgresearchgate.net
Key green approaches applicable to sulfonamide synthesis include:
Use of Sustainable Solvents: Water has been successfully used as a green solvent for sulfonamide synthesis, eliminating the need for volatile organic compounds (VOCs). mdpi.com Other eco-friendly media like polyethylene (B3416737) glycol (PEG 400), ethanol (B145695), and glycerol (B35011) have also proven effective. researchgate.netacs.org
Flow Chemistry: Continuous flow synthesis offers a safer, more efficient, and easily scalable alternative to traditional batch processes. acs.org This method allows for precise control over reaction conditions, minimizes waste, and often results in high-purity products that require minimal purification. acs.org
Alternative Reagents: To circumvent the use of highly reactive sulfonyl chlorides, methods using in situ generation from thiols with milder oxidants are being developed. researchgate.net For instance, sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been used as an efficient oxidant for converting thiols to sulfonyl chlorides, which then react with amines to form sulfonamides in sustainable solvents. rsc.orgresearchgate.net
| Parameter | Traditional Synthesis Methods | Green Chemistry Approaches |
|---|---|---|
| Solvents | Dichloromethane, DMF, DMSO researchgate.net | Water, Ethanol, Glycerol, PEG 400 mdpi.comresearchgate.netacs.org |
| Reagents | Sulfonyl chlorides, Thionyl chloride researchgate.netmdpi.com | Thiols with mild oxidants (e.g., NaDCC·2H2O) rsc.orgresearchgate.net |
| Process | Batch processing acs.org | Continuous flow synthesis acs.org |
| Workup | Often requires multi-step purification mdpi.com | Simple filtration or extraction, minimal waste mdpi.comrsc.org |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Studies
Understanding the kinetics and mechanisms of the synthesis of this compound is crucial for process optimization. Advanced spectroscopic techniques are emerging as powerful tools for real-time, in situ reaction monitoring. fu-berlin.deresearchgate.net These methods provide a more holistic picture of the reaction dynamics, allowing for the identification of transient intermediates and the precise determination of kinetic parameters. fu-berlin.deresearchgate.net
Techniques for in situ monitoring include:
NMR Spectroscopy: LED-NMR setups can track reactions in real-time, providing evidence for reaction mechanisms and identifying short-lived radical species. fu-berlin.debeilstein-journals.org
UV-Vis Spectroscopy: This technique can be used to follow the progress of reactions, such as the oxidative coupling involved in some sulfonamide syntheses, by monitoring the appearance of colored products. ekb.egmdpi.com
Mass Spectrometry (MS): Techniques like probe electrospray ionization mass spectrometry (PESI-MS) can be coupled with reaction vessels to monitor the formation of products and intermediates directly from the reaction mixture. fu-berlin.de
Infrared (IR) Spectroscopy: IR can be used to identify the functional groups of reactants and products, confirming the progress of the synthesis. mdpi.com
Kinetic studies based on these techniques can reveal crucial information. For example, in an electrochemical synthesis of sulfonamides, kinetic experiments showed that the initial thiol substrate is completely converted to a disulfide intermediate within the first 20 seconds of the reaction, which is then consumed over the next five minutes to form the final sulfonamide product. acs.org Applying such detailed kinetic analysis to the synthesis of this compound could lead to significant improvements in yield and efficiency.
| Spectroscopic Technique | Application in Synthesis Monitoring | Key Insights Gained |
|---|---|---|
| NMR Spectroscopy | Real-time tracking of reactant consumption and product formation fu-berlin.debeilstein-journals.org | Reaction kinetics, identification of intermediates, mechanistic pathways fu-berlin.de |
| UV-Vis Spectroscopy | Monitoring changes in electronic transitions during the reaction mdpi.com | Confirmation of complex formation, reaction progress for chromophoric systems ekb.egmdpi.com |
| Mass Spectrometry | Direct detection of molecular ions of reactants, intermediates, and products fu-berlin.de | Elucidation of reaction pathways, identification of transient species acs.org |
| Infrared (IR) Spectroscopy | Tracking changes in vibrational frequencies of functional groups mdpi.com | Confirmation of bond formation/cleavage (e.g., S-N bond) mdpi.com |
Rational Design of New Materials with Tailored Optoelectronic Properties
Sulfonamide derivatives are gaining attention as promising candidates for novel organic optoelectronic materials. researchgate.net The inherent electronic properties of the sulfonamide functional group, combined with the aromatic system of this compound, can be rationally modified to create materials with specific optical and electrical characteristics.
Research in this area focuses on:
Nonlinear Optical (NLO) Materials: Azo compounds containing a sulfonamide group have been investigated for their NLO properties. bohrium.comnih.gov Theoretical studies show that these molecules can exhibit high hyperpolarizability, a key property for applications in optical signal processing and optoelectronic devices. researchgate.netnih.gov There is often an inverse relationship between the HOMO-LUMO energy gap and the hyperpolarizability value. nih.gov
Semiconducting Materials: The electronic structure of sulfonamide derivatives can be tuned to control their bandgap energies. researchgate.netvsu.ru A study on a related sulfonamide compound, 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl)benzene sulfonamide, investigated its bandgap, refractive index, and dielectric constants, demonstrating the potential for designing novel semiconductor materials. researchgate.netvsu.ru By modifying the substituents on the this compound core, it may be possible to create materials suitable for organic light-emitting diodes (OLEDs) or photovoltaic cells.
| Optoelectronic Property | Relevance to Materials Science | Findings in Sulfonamide Derivatives |
|---|---|---|
| Bandgap Energy (Eg) | Determines the semiconductor and optical properties of a material. researchgate.net | Values can be tuned; low energy gaps (<1.41 eV) have been observed. nih.govresearchgate.net |
| First Hyperpolarizability (βtot) | A measure of a material's nonlinear optical (NLO) response. bohrium.com | High values (up to 2503 a.u.) suggest potential for NLO applications. nih.gov |
| Refractive Index | Crucial for designing optical components like lenses and waveguides. researchgate.net | Can be determined from energy gap data and experimental measurements. researchgate.netvsu.ru |
| HOMO-LUMO Gap | Relates to the electronic excitability and chemical reactivity. researchgate.net | Used to predict NLO properties and molecular stability. nih.gov |
Theoretical Prediction of Novel Reactivity and Properties for Chemical Transformations
Computational chemistry provides powerful tools for predicting the physical and chemical properties of molecules like this compound a priori. researchgate.net Methods such as Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models can guide experimental work by forecasting reactivity, stability, and other key characteristics. researchgate.netnih.gov
Areas of theoretical prediction include:
Reactivity Parameters: DFT calculations can determine properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electronegativity, and chemical potential. researchgate.netnih.gov These parameters help predict how the molecule will behave in chemical reactions and guide the design of new chemical transformations. nih.gov
Thermodynamic Properties: QSPR models have been developed to predict thermodynamic properties of sulfonamides, such as the enthalpy of formation (ΔHf) and Gibbs free energy (ΔGf), based on their molecular descriptors. researchgate.net
Physicochemical Properties: Computational studies can predict key properties like ionization potentials and pKa values. nih.govrsc.org For instance, a strong linear correlation has been shown between the equilibrium bond lengths of the sulfonamide group and its aqueous pKa values, providing a powerful predictive method. rsc.org
These theoretical approaches can accelerate the discovery of new applications for this compound by allowing for the rapid in silico screening of potential derivatives and reaction pathways, saving significant time and resources in the laboratory. researchgate.net
| Predicted Property | Computational Method | Significance |
|---|---|---|
| Reactivity (HOMO-LUMO gap, Electronegativity) | Density Functional Theory (DFT) researchgate.netnih.gov | Predicts sites of reaction and guides design of new transformations. nih.gov |
| Thermodynamic Stability (ΔHf, ΔGf) | QSPR, DFT researchgate.netnih.gov | Assesses the stability of potential derivatives and products. researchgate.net |
| Ionization Potential | DFT nih.gov | Correlates with electro-oxidation potentials and biological activity. nih.gov |
| Aqueous pKa Values | Models based on DFT-calculated bond lengths rsc.org | Predicts ionization state in aqueous environments, crucial for many applications. rsc.org |
Exploration in Sensor Development and Environmental Chemistry (Excluding Biological Sensors)
The sulfonamide scaffold is an excellent platform for the development of chemosensors for detecting various analytes, particularly metal ions. tandfonline.com The functional groups on this compound can act as binding sites, and the aromatic ring can be part of a signaling unit (e.g., a fluorophore).
Future research in this area could involve:
Fluorescent Metal Ion Sensors: Sulfonamide derivatives have been designed as selective fluorescent "OFF-ON" probes for trivalent metal ions like Gallium (Ga³⁺) and Aluminum (Al³⁺) in aqueous solutions. nih.gov The sensing mechanism often involves the suppression of photo-induced electron transfer (PET) upon metal ion binding, leading to a significant enhancement in fluorescence. nih.gov One such pyrene-based sulfonamide probe achieved a limit of detection (LOD) for Ga³⁺ of just 10 nM. nih.gov
Optical Chemosensors: Sulfonamides are versatile as optical chemosensors because they can bind to ionic species through complexation or charge transfer, resulting in a detectable color change (colorimetric) or a shift in fluorescence. tandfonline.com This makes them suitable for developing simple, robust, and inexpensive sensors for environmental monitoring. tandfonline.com
By functionalizing this compound with appropriate fluorophores or chromophores, it is possible to design novel, highly selective, and sensitive chemical sensors for detecting specific metal ion pollutants in water or soil, contributing to environmental chemistry and remediation efforts.
Q & A
Q. What are the recommended methodologies for synthesizing 2-Hydroxy-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?
Synthesis typically involves sulfonylation reactions, where a hydroxy-methylbenzene derivative reacts with a sulfonating agent. Key parameters include temperature control (e.g., maintaining 0–5°C during exothermic steps) and using inert atmospheres to prevent oxidation. Purification often employs recrystallization or column chromatography. Safety protocols, such as handling corrosive reagents in fume hoods, are critical . Analytical techniques like NMR and mass spectrometry should validate intermediate and final product purity .
Q. How can researchers safely handle and store this compound in laboratory settings?
Refer to safety data sheets (SDS) for hazard mitigation:
- Use personal protective equipment (PPE), including gloves and goggles.
- Store in a cool, dry place away from oxidizing agents.
- Dispose of waste via approved facilities (e.g., incineration) to avoid environmental contamination .
- In case of exposure, rinse affected areas immediately and seek medical attention .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Proton and carbon-13 NMR identify functional groups (e.g., sulfonamide –SO₂NH– at δ 7.5–8.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions observed in related sulfonamides) .
- Mass Spectrometry : Confirm molecular weight (187.21 g/mol) via high-resolution MS .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity and interactions?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways for sulfonamide derivatives .
- Molecular Dynamics (MD) : Simulate solvation effects and protein-ligand binding in pharmacological studies. PubChem-derived InChI keys (e.g., YCOXCINCKKAZMJ-UHFFFAOYSA-N) enable database integration .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts or variable bioactivity?
- Systematic Variability Analysis : Adjust reaction solvents (e.g., DMF vs. THF) and catalysts to isolate side reactions .
- Cross-Validation : Compare HPLC purity data with independent techniques (e.g., elemental analysis) .
- Collaborative Frameworks : Engage interdisciplinary teams to reconcile biochemical assays (e.g., enzyme inhibition) with structural data .
Q. How can researchers design experiments to probe the mechanistic role of the sulfonamide group in biological systems?
- Kinetic Studies : Monitor reaction rates under varying pH and temperature to identify rate-limiting steps .
- Isotopic Labeling : Use deuterated or ¹⁵N-labeled analogs to trace metabolic pathways .
- Cryo-EM/X-ray : Resolve ligand-binding sites in target proteins (e.g., carbonic anhydrase) using SHELX-refined crystallographic data .
Q. What advanced purification techniques address challenges in isolating this compound from complex mixtures?
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase gradients (e.g., acetonitrile/water) for baseline separation .
- Countercurrent Chromatography : Utilize partition coefficients for large-scale purification without degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
